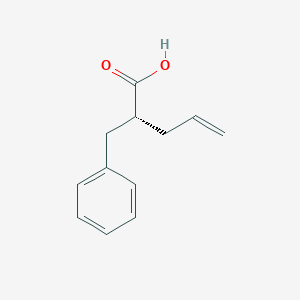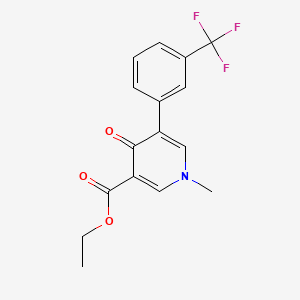
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The purification process often includes recrystallization and chromatography techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-indole-3-carboxylates: Known for their antiviral activity.
Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates: Used in various synthetic applications.
Uniqueness
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
64468-61-7 |
|---|---|
Fórmula molecular |
C16H14F3NO3 |
Peso molecular |
325.28 g/mol |
Nombre IUPAC |
ethyl 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c1-3-23-15(22)13-9-20(2)8-12(14(13)21)10-5-4-6-11(7-10)16(17,18)19/h4-9H,3H2,1-2H3 |
Clave InChI |
LREAIMREKYLQHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



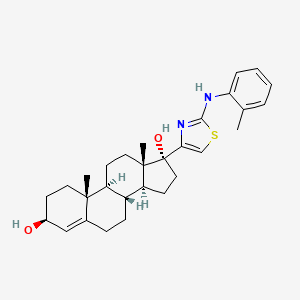




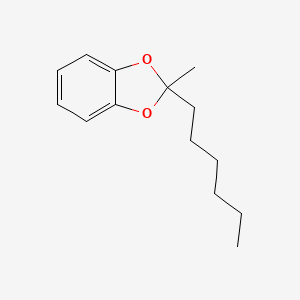
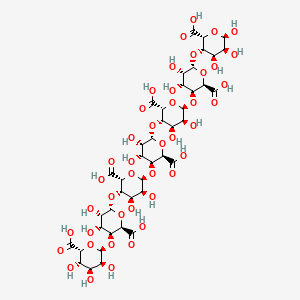
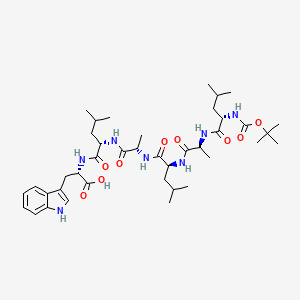

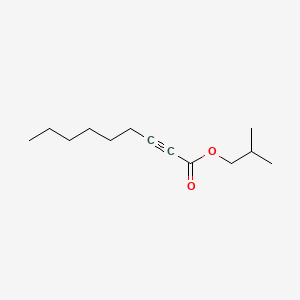

![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
